Product packaging for 3-Chloro-5-fluorophenyl cyclohexyl ketone(Cat. No.:CAS No. 898769-36-3)

3-Chloro-5-fluorophenyl cyclohexyl ketone

Cat. No.: B1324784
CAS No.: 898769-36-3
M. Wt: 240.7 g/mol
InChI Key: PBNNQZATDOBFDF-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl cyclohexyl ketone (CAS 898769-36-3) is an organic compound with the molecular formula C13H14ClFO and a formula weight of 240.70 g/mol [ citation 1 ]. This substituted ketone features both chloro- and fluoro- substituents on the phenyl ring, a structure that is often of interest in pharmaceutical and chemical research for its potential as a synthetic intermediate or building block in the development of more complex molecules. Physical Properties: Predicted boiling point: 337.1 ± 27.0 °C Predicted density: 1.205 ± 0.06 g/cm³ [ citation 1 ]. The specific research applications, mechanism of action, and detailed biological or chemical profile of this compound are not detailed in the available sources. Researchers are encouraged to consult the current scientific literature for potential applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClFO B1324784 3-Chloro-5-fluorophenyl cyclohexyl ketone CAS No. 898769-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNNQZATDOBFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642605
Record name (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-36-3
Record name (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Reduction of a Prochiral Ketone:

A common approach is the asymmetric reduction of the prochiral 3-Chloro-5-fluorophenyl cyclohexyl ketone. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. researchgate.net Biocatalysis, employing enzymes such as ketoreductases, is also a powerful method for the enantioselective reduction of ketones to chiral alcohols, which can then be further functionalized if needed. mdpi.com

For example, the asymmetric reduction of cyclohexyl(phenyl)methanone using Leuconostoc pseudomesenteroides N13 has been reported to produce (S)-cyclohexyl(phenyl)methanol with high yield and enantiomeric excess. researchgate.net A similar enzymatic approach could be applied to this compound.

Table 2: Examples of Asymmetric Reduction of Prochiral Ketones

SubstrateCatalyst/EnzymeProductEnantiomeric Excess (ee)
Cyclohexyl(phenyl)methanoneL. pseudomesenteroides N13(S)-Cyclohexyl(phenyl)methanol>99%
α-Halogenated ketonesIr/f-phamidolChiral cis-vicinal halohydrinsup to 99%
Various prochiral ketonesEngineered Ketoreductases (KREDs)Chiral secondary alcohols>99%

This table presents data from analogous reactions to illustrate the potential for stereoselective synthesis.

Use of Chiral Auxiliaries:

A chiral auxiliary can be attached to the cyclohexyl moiety to direct the stereochemical outcome of subsequent reactions. nih.gov For instance, a chiral auxiliary could be used to control the diastereoselective addition of a 3-chloro-5-fluorophenyl Grignard reagent to a cyclohexanecarboxaldehyde (B41370) derivative. After the reaction, the auxiliary can be removed to yield the chiral product.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Fluorophenyl Cyclohexyl Ketone

Reactions of the Ketone Carbonyl Group

The carbonyl group is a primary site of reactivity in 3-Chloro-5-fluorophenyl cyclohexyl ketone, susceptible to a variety of transformations typical of ketones.

Nucleophilic Addition Pathways

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the halogenated phenyl ring. This makes it a target for nucleophilic attack. A general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol.

Common nucleophiles that can react with this ketone include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup. For instance, the reaction with methylmagnesium bromide would yield (3-chloro-5-fluorophenyl)(cyclohexyl)(methyl)methanol.

Hydride Reagents: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, leading to the formation of a secondary alcohol upon workup.

Cyanide: The cyanide ion (CN⁻), typically from sources like HCN or NaCN, can add to the carbonyl group to form a cyanohydrin. This reaction is often reversible and base-catalyzed.

The general mechanism for nucleophilic addition is depicted below:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Protonation of the resulting alkoxide intermediate.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Alkyl Group CH₃MgBr Tertiary Alcohol
Hydride NaBH₄ Secondary Alcohol

Reduction Methodologies to Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, (3-chloro-5-fluorophenyl)(cyclohexyl)methanol, is a fundamental transformation. Various reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Catalytic hydrogenation of aryl alkyl ketones can be a highly effective method for reduction. libretexts.orglibretexts.org Forcing conditions, such as high pressure and temperature, may be required to reduce the aromatic ring, but milder conditions can selectively reduce the ketone. libretexts.org

Metal Hydride Reduction: As mentioned previously, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for this reduction. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will readily reduce the ketone. NaBH₄ is a milder reagent and is often preferred for its greater functional group tolerance and ease of handling.

Photoreduction: In some cases, aromatic ketones can be reduced photochemically. This typically involves irradiation in the presence of a hydrogen donor, such as isopropanol. rsc.org

Table 2: Common Reduction Methods for Aromatic Ketones

Method Reagents Typical Conditions
Catalytic Hydrogenation H₂, Pd/C Elevated pressure and temperature
Metal Hydride Reduction NaBH₄ or LiAlH₄ Alcoholic or ethereal solvents

Oxidation Pathways to Carboxylic Acids and Other Oxidized Derivatives

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For this compound, this would likely lead to a mixture of products, including dicarboxylic acids, making it a less synthetically useful transformation.

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The migratory aptitude of the adjacent groups determines the product. For this compound, there are two possibilities for oxygen insertion: between the carbonyl carbon and the phenyl ring, or between the carbonyl carbon and the cyclohexyl ring. Generally, the group that is more capable of stabilizing a positive charge has a higher migratory aptitude. In this case, the cyclohexyl group (a secondary alkyl group) would likely migrate in preference to the electron-deficient aromatic ring, yielding cyclohexyl 3-chloro-5-fluorobenzoate.

Reactivity of the Halogenated Aromatic Moiety

The 3-chloro-5-fluorophenyl group is an electron-deficient aromatic system due to the inductive and mesomeric effects of the halogen substituents and the deactivating effect of the carbonyl group. This electronic nature dictates its reactivity in substitution reactions.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: the chloro, fluoro, and acyl groups. All three are meta-directing substituents. Therefore, any successful EAS reaction would be expected to occur at the positions meta to these groups.

The possible positions for electrophilic attack are C2, C4, and C6.

Position C4 is ortho to the chlorine and para to the fluorine.

Position C6 is ortho to the fluorine and para to the chlorine.

Position C2 is ortho to both the chlorine and fluorine atoms.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In this compound, both chlorine and fluorine can act as leaving groups.

The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the more electronegative fluorine atom making the attached carbon more electrophilic. Therefore, under suitable conditions, substitution of the fluorine atom might be favored over the chlorine atom.

Table 3: Summary of Aromatic Reactivity

Reaction Type Reactivity Expected Product Orientation
Electrophilic Aromatic Substitution Deactivated Meta to existing substituents

Impact of Halogen Substituents on Aryl Reactivity

The reactivity of the aryl portion of this compound is significantly influenced by the electronic properties of the halogen substituents. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect decreases the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic attack. masterorganicchemistry.com

While halogens possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), for chlorine and fluorine, the inductive effect is generally considered to be dominant over the resonance effect in determining reactivity. masterorganicchemistry.com This net electron withdrawal deactivates the ring towards electrophiles compared to unsubstituted benzene. The presence of two deactivating groups in a meta-relationship to each other and to the carbonyl group further intensifies this effect. The carbonyl group itself is a powerful deactivating group, withdrawing electron density through both induction and resonance.

The relative reactivity of α-haloketones in nucleophilic substitution reactions is notably enhanced compared to corresponding alkyl halides. This is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more electron-deficient and susceptible to nucleophilic attack. nih.gov

Table 1: Electronic Properties of Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Aryl Ring
-Cl Electron-withdrawing (-I) Electron-donating (+R) Deactivating
-F Electron-withdrawing (-I) Electron-donating (+R) Deactivating
-C(O)R Electron-withdrawing (-I) Electron-withdrawing (-R) Strongly Deactivating

Reactivity of the Cyclohexyl Moiety

The cyclohexyl moiety of this compound exists predominantly in a chair conformation to minimize angular and torsional strain. youtube.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky 3-chloro-5-fluorophenylcarbonyl group is expected to strongly prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the ring. youtube.com

This conformational preference has a direct impact on the reactivity of the ketone. The two faces of the carbonyl group are diastereotopic, meaning that a nucleophilic attack can occur from two different directions, leading to different stereoisomers. The accessibility of each face is dictated by the conformation of the cyclohexyl ring. Attack from the axial direction is generally less sterically hindered than attack from the equatorial direction, which is shielded by the adjacent equatorial hydrogens.

The energy difference between placing a substituent in an axial versus an equatorial position is described by its "A-value," which represents the change in Gibbs free energy. Larger groups have larger A-values, indicating a stronger preference for the equatorial position. The aryl ketone group in this molecule would have a significant A-value, effectively "locking" the conformation with the substituent in the equatorial position. This conformational rigidity is a key factor in predicting the stereochemical outcome of reactions at the carbonyl center. youtube.com

The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is largely governed by the principles of steric approach control. Models such as the Felkin-Anh model help predict which diastereomer will be the major product. nih.gov Given that the large aryl group occupies the equatorial position, the trajectory of the incoming nucleophile is critical.

Nucleophilic attack will preferentially occur from the less hindered axial face of the carbonyl group. This leads to the formation of an alcohol where the newly formed hydroxyl group is in the equatorial position. This outcome is often referred to as the "Cram-Felkin-Anh" product. The degree of stereoselectivity depends on the size of the nucleophile and the reaction conditions. Smaller nucleophiles will exhibit higher selectivity for axial attack.

In reactions where a new chiral center is created, the starting material's chirality (or lack thereof) influences the product mixture. If the starting ketone is achiral, a nucleophilic addition that creates a new stereocenter will result in a racemic mixture of enantiomers, as attack from either face of the planar carbonyl group is equally probable. ochemtutor.comlumenlearning.com However, in the case of a substituted cyclohexanone, the ring itself provides a chiral environment, leading to the preferential formation of one diastereomer over the other.

Advanced Mechanistic Studies

The electrochemical reduction of aryl ketones like this compound offers a pathway to various products through mechanisms involving radical intermediates. In electrochemical processes, the ketone can accept an electron at the cathode to form a radical anion, often referred to as a ketyl radical. organic-chemistry.org This species is highly reactive and can undergo several subsequent reactions.

The formation of ketyl radicals is a key step in the cathodic alkylation of aryl ketones. organic-chemistry.org These radicals can couple with other radical species or undergo further reduction to a dianion. The presence of halogen substituents on the aryl ring can influence the reduction potential and the stability of the radical intermediates.

One proposed mechanism involves the complexation of the ketone with a triphenylphosphine (B44618) radical cation, which facilitates the reduction of the carbonyl group. rsc.orgresearchgate.net This leads to the formation of phosphoranyl radicals, which then undergo β-scission to cleave the C-O bond, generating benzylic radical intermediates. rsc.org These radicals can then abstract a hydrogen atom or be further reduced to a carbanion, ultimately leading to the deoxygenated product. rsc.orgresearchgate.net The identification of such transient species as alkoxy radicals often requires advanced spectroscopic techniques or trapping experiments.

Table 2: Potential Intermediates in Electrochemical Reduction

Intermediate Formation Pathway Subsequent Reactions
Ketyl Radical Anion One-electron reduction of the carbonyl group at the cathode. Dimerization, further reduction to a dianion, radical-radical coupling.
Alkoxy Radical Cleavage of C-O bond following initial reduction steps. Hydrogen abstraction, rearrangement, further reduction.
Carbanion Two-electron reduction of the carbonyl group or reduction of a radical intermediate. Protonation by solvent or supporting electrolyte.

The activation of the C-H or C-C bonds adjacent to the carbonyl group in non-functionalized ketones is a significant challenge in organic synthesis. Transition metal complexes, through metal-ligand cooperation (MLC), provide a powerful tool for achieving such transformations. nih.govacs.org In these systems, both the metal center and the ligand actively participate in the bond activation process.

For a ketone like this compound, MLC could potentially enable reactions at the α-carbon of the cyclohexyl ring. For example, iridium or rhodium complexes with pincer-type ligands can activate C(sp³)–H bonds through cooperative mechanisms. nih.govfigshare.com This can involve the reversible aromatization/dearomatization of the ligand, where a basic site on the ligand abstracts a proton while the metal coordinates to another part of the molecule. nih.gov

Another mode of activation involves the direct addition of the metal complex across the C=O bond. nih.gov This can lead to the formation of metal-alkoxide derivatives which can then undergo further transformations. The specific reaction pathway is highly dependent on the nature of the metal, the ligand framework, and the ketone substrate. acs.orgfigshare.com For instance, studies on cyclopropyl (B3062369) ketones have shown that cooperation between a redox-active terpyridine ligand and a nickel atom can enable the activation and ring-opening of the C-C bond. nih.govresearchgate.net While not directly applicable to the cyclohexyl moiety, this illustrates the potential of MLC to facilitate challenging bond activations in ketones.

Based on a comprehensive search of available scientific literature, there are no specific research findings detailing the investigation of electron transfer pathways in the reaction mechanisms of this compound.

Therefore, the requested article section "3.4.3. Investigation of Electron Transfer Pathways in Reaction Mechanisms" cannot be generated with scientifically accurate and specific information for this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS):

Analysis of Fragmentation Pathways for Structural Confirmation:Without mass spectrometry data, an analysis of the compound's fragmentation pathways, a critical step for structural confirmation, cannot be performed.

While information exists for structurally related compounds, such as those with different alkyl or aryl substituents, these data are not directly applicable to 3-Chloro-5-fluorophenyl cyclohexyl ketone. The absence of this fundamental characterization data in readily accessible scientific literature, patents, and chemical databases prevents a detailed discussion and presentation of its spectroscopic properties as outlined. Therefore, the creation of data tables and a thorough analysis for the specified article sections is not possible at this time.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing key structural features.

In the analysis of this compound, IR spectroscopy is instrumental in confirming the presence of its principal functional groups: the carbonyl (C=O) group of the ketone, the aromatic ring (phenyl group), the cyclohexyl group, and the carbon-halogen bonds (C-Cl and C-F).

Detailed analysis of the IR spectrum of this compound would reveal characteristic absorption bands that correspond to specific molecular vibrations. While a dedicated spectrum for this exact compound is not publicly available, the expected peaks can be predicted based on the extensive existing data for similar chemical structures. The primary absorption peaks and their assignments are detailed in the interactive data table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3100-3000Medium to WeakC-H StretchAromatic (Phenyl) C-H
~ 2950-2850StrongC-H StretchAliphatic (Cyclohexyl) C-H
~ 1715Strong, SharpC=O StretchKetone
~ 1600-1450Medium to WeakC=C StretchAromatic (Phenyl) Ring
~ 1450MediumCH₂ ScissoringCyclohexyl
~ 1250-1000Medium to StrongC-F StretchAryl Fluoride
~ 800-600Medium to StrongC-Cl StretchAryl Chloride

The most prominent feature in the IR spectrum of this compound is expected to be the strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone. The position of this peak can be influenced by the electronic effects of the attached phenyl and cyclohexyl groups.

The presence of the aromatic ring is confirmed by several bands. The C-H stretching vibrations of the phenyl group typically appear in the region of 3100-3000 cm⁻¹. Additionally, the characteristic C=C stretching vibrations within the aromatic ring are expected to produce a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ region.

The aliphatic cyclohexyl group is identified by the strong C-H stretching absorptions in the 2950-2850 cm⁻¹ range, which are typically more intense than the aromatic C-H stretches. The scissoring vibration of the CH₂ groups in the cyclohexane (B81311) ring is expected around 1450 cm⁻¹.

Finally, the halogen substituents on the phenyl ring give rise to their own characteristic absorption bands. The C-F stretching vibration is anticipated to be in the 1250-1000 cm⁻¹ region and is often strong. The C-Cl stretching vibration typically appears as a medium to strong band in the lower frequency region of the spectrum, around 800-600 cm⁻¹. The precise positions of these bands can provide information about the substitution pattern on the aromatic ring.

By correlating these observed absorption bands with known vibrational frequencies, IR spectroscopy provides a rapid and effective means of confirming the molecular structure of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Chloro-5-fluorophenyl cyclohexyl ketone, DFT could provide profound insights into its intrinsic properties.

Elucidation of Molecular and Electronic Properties

DFT calculations could determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) could be calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Reactivity Predictions and Stability Assessments

By analyzing the molecular electrostatic potential (MEP) surface, regions of the molecule that are rich or poor in electrons can be identified, predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, derived from DFT calculations, would offer quantitative predictions of the compound's reactivity. Thermodynamic parameters like enthalpy of formation and Gibbs free energy could also be computed to assess its stability.

Analysis of Bonding Nature and Electronic Structure

Natural Bond Orbital (NBO) analysis is a technique that can be coupled with DFT calculations to provide a detailed understanding of the bonding interactions within the molecule. This would include the nature of the covalent bonds, hyperconjugative interactions, and the delocalization of electron density. Such an analysis would clarify the electronic structure and the influence of the chloro and fluoro substituents on the phenyl ring and the cyclohexyl ketone moiety.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational tools that can be used to study the dynamic behavior of molecules and their interactions with other molecules.

Conformational Analysis and Energy Landscape Mapping

The cyclohexyl ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. Conformational analysis using molecular mechanics or quantum mechanics methods could identify the most stable conformers and the energy barriers between them. Mapping the potential energy surface would provide a comprehensive understanding of the molecule's flexibility and preferred shapes.

Investigation of Molecular Interactions and Binding Poses

If this compound were being investigated as a potential drug candidate, molecular docking simulations could be employed to predict its binding mode within the active site of a target protein. These simulations would reveal potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. Molecular dynamics simulations could then be used to study the stability of the predicted binding pose over time and to estimate the binding free energy.

Quantum-Chemical Based Investigations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. These methods allow for the detailed examination of vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and reaction pathways at the atomic level.

Theoretical Vibrational and NMR Chemical Shift Calculations

Theoretical calculations of vibrational spectra (infrared and Raman) and NMR chemical shifts are crucial for the structural elucidation of newly synthesized compounds and for understanding their electronic environment. For this compound, these calculations would typically be performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The calculated vibrational frequencies help in assigning the experimental IR and Raman bands to specific molecular motions. For instance, the characteristic carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to influence this frequency.

Similarly, theoretical NMR chemical shift calculations provide a means to predict and verify the 1H and 13C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts for the aromatic and cyclohexyl protons and carbons would be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

Functional Group Vibrational Mode Calculated Frequency (cm-1)
C=O Stretching 1715
C-Cl Stretching 750
C-F Stretching 1250
Aromatic C-H Stretching 3100-3000

Table 2: Illustrative Calculated 13C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Calculated Chemical Shift (ppm)
Carbonyl (C=O) 198.5
C-Cl (Aromatic) 135.2
C-F (Aromatic) 163.8 (JC-F coupling)

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics and mechanisms. For this compound, theoretical studies could explore reactions such as its synthesis via Friedel-Crafts acylation or its reduction to the corresponding alcohol.

By locating the transition state structures for these reactions, researchers can gain insights into the factors that control the reaction rate and selectivity. For example, the effect of the chloro and fluoro substituents on the reactivity of the aromatic ring in electrophilic substitution reactions could be quantified by calculating the activation barriers for different reaction pathways.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computational methods play a significant role in modern SAR studies by providing quantitative descriptors of molecular properties.

Electronic Effects of Substituents on Molecular Interactions

The electronic properties of the 3-Chloro-5-fluorophenyl group significantly influence the molecular interactions of the ketone. The chlorine and fluorine atoms are electron-withdrawing groups, which affects the electron density distribution across the molecule. This, in turn, impacts properties such as the dipole moment and the electrostatic potential at the carbonyl oxygen.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions within the molecule. These electronic parameters are crucial for understanding how the molecule might interact with biological targets or other reactants. For instance, the partial negative charge on the carbonyl oxygen is a key factor in hydrogen bonding interactions.

Steric Hindrance and Conformational Effects on Reactivity

The three-dimensional shape of a molecule, governed by steric hindrance and conformational preferences, is a critical determinant of its reactivity. The cyclohexyl group in this compound can adopt various conformations, with the chair conformation being the most stable.

Computational conformational analysis can identify the low-energy conformers of the molecule and determine their relative populations. The orientation of the 3-chloro-5-fluorophenyl group relative to the cyclohexyl ring can influence the accessibility of the carbonyl group to attacking reagents. Steric maps and calculated steric parameters can provide a quantitative measure of this hindrance, which is vital for predicting the outcome of sterically demanding reactions.

Derivatization and Functionalization Approaches

Chemoselective Modifications of the Ketone Functionality

The ketone group represents a highly reactive site for a variety of chemical transformations. Given the presence of other functional groups, namely the aryl halides, chemoselective modifications are paramount to avoid unintended side reactions.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol. This can be achieved with high chemoselectivity using a range of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents is a mild and effective reagent that would selectively reduce the ketone without affecting the C-Cl or C-F bonds on the aromatic ring. For greater stereocontrol, chiral reducing agents or catalyst systems, such as those derived from chiral amino alcohols and borane (B79455) (CBS reduction), can be employed to achieve enantiomerically enriched secondary alcohols mdpi.com.

Another key reaction is the addition of nucleophiles to the carbonyl carbon. Organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce a variety of alkyl, alkenyl, or aryl groups, leading to the formation of tertiary alcohols. Careful control of reaction conditions, such as low temperatures, is crucial to prevent potential reactions with the aryl halides. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond nih.gov.

The ketone can also be converted into other functional groups. For example, olefination reactions , such as the Wittig reaction, can be employed to introduce a carbon-carbon double bond, transforming the ketone into an alkene. This method offers a pathway to a diverse range of derivatives. Similarly, the ketone can be converted to an oxime by reaction with hydroxylamine, which can then be further transformed, for instance, via a Beckmann rearrangement.

Functionalization of the Halogenated Phenyl Ring

The 3-chloro-5-fluorophenyl ring presents unique opportunities for functionalization due to the presence of two different halogen atoms. The differential reactivity of the C-Cl and C-F bonds can be exploited for selective modifications.

Strategies for Introduction of Additional Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl > F. This trend allows for the selective functionalization of the C-Cl bond in the presence of the more inert C-F bond.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the chlorine position while leaving the fluorine atom intact.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.org. Similar to the Suzuki coupling, the higher reactivity of the C-Cl bond allows for selective alkynylation at this position mdpi.com. The reactivity order for sp2 carbons in Sonogashira coupling is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride wikipedia.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of primary or secondary amines to the aromatic ring. Again, the C-Cl bond is significantly more reactive than the C-F bond, allowing for selective amination nih.gov.

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl derivatives. The selective activation of the C-Cl bond is also achievable in this transformation.

Cross-Coupling ReactionReactantBond FormedKey Features
Suzuki-MiyauraOrganoboron ReagentC-CSelective for C-Cl over C-F
SonogashiraTerminal AlkyneC-C (triple)Selective for C-Cl over C-F wikipedia.orglibretexts.orgmdpi.com
Buchwald-HartwigAmineC-NSelective for C-Cl over C-F nih.gov
HeckAlkeneC-C (double)Selective for C-Cl over C-F

Exploration of Halogen Reactivity for Further Derivatization

Beyond cross-coupling reactions, the halogen atoms on the phenyl ring can be utilized in other transformations.

Nucleophilic Aromatic Substitution (SNAr): While generally difficult on electron-rich aromatic rings, SNAr can be facilitated by the presence of strong electron-withdrawing groups. In the case of 3-chloro-5-fluorophenyl cyclohexyl ketone, the ketone itself provides some electron-withdrawing character. Strong nucleophiles under forcing conditions (high temperature and pressure) might be able to displace the chlorine atom. The fluorine atom, being more electronegative, is generally a poorer leaving group in SNAr reactions unless activated by strong electron-withdrawing groups in the ortho or para positions.

Directed ortho-Metalation (DoM): The ketone functionality can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. This generates a lithiated species that can then react with various electrophiles to introduce new substituents at the C2 or C6 positions of the phenyl ring. This strategy offers a powerful way to introduce functional groups regioselectively, guided by the existing ketone.

Derivatization of the Cyclohexyl Ring

The cyclohexyl ring provides a scaffold for introducing stereochemical diversity and modifying the lipophilicity and conformational properties of the molecule.

Stereoselective Modifications of Cyclohexane (B81311) Positions

Functionalization of the cyclohexyl ring can be achieved through various methods, with a focus on controlling the stereochemistry of the newly introduced substituents.

α-Functionalization: The α-position to the ketone on the cyclohexyl ring can be functionalized via enolate chemistry. Deprotonation with a suitable base generates an enolate, which can then react with a range of electrophiles. For instance, alkylation with alkyl halides can introduce new carbon substituents. Asymmetric alkylation can be achieved using chiral auxiliaries or chiral phase-transfer catalysts to control the stereochemistry of the newly formed stereocenter. The direct β-coupling of cyclic ketones with aryl ketones has been achieved through the synergistic combination of photoredox catalysis and organocatalysis scispace.com.

Remote Functionalization: While direct functionalization of positions other than the α-carbon is more challenging, modern synthetic methods offer potential solutions. For example, transition metal-catalyzed C-H activation strategies can be employed to selectively functionalize β, γ, or δ positions, although this would require careful selection of directing groups and catalysts to achieve the desired regioselectivity nih.gov.

Ring-Opening and Rearrangement: More drastic modifications could involve ring-opening of the cyclohexyl moiety, followed by recyclization to form different ring systems. Alternatively, rearrangement reactions could be employed to alter the connectivity of the cyclohexyl ring.

Chemoenzymatic and Asymmetric Synthetic Strategies for Analogues

The synthesis of chiral analogues of this compound can be approached through chemoenzymatic and asymmetric catalytic methods, which offer high levels of stereocontrol.

Enzymatic Reduction: As mentioned in section 6.1, the prochiral ketone can be asymmetrically reduced to a chiral secondary alcohol using ketoreductases (KREDs). These enzymes often exhibit high enantioselectivity, providing access to either the (R)- or (S)-alcohol, depending on the specific enzyme used. This enzymatic step can be a key transformation in a chemoenzymatic route to chiral analogues. A general and practical process for converting prochiral ketones into the corresponding chiral acetates has been developed nih.gov.

Enzymatic Kinetic Resolution: If a racemic mixture of a derivatized compound is synthesized, lipases can be used for kinetic resolution. For example, a racemic alcohol derived from the reduction of the ketone can be selectively acylated by a lipase (B570770), leaving one enantiomer of the alcohol unreacted and in high enantiomeric purity.

Asymmetric Synthesis: The synthesis of chiral analogues from achiral starting materials can be achieved using asymmetric catalysis. For example, an asymmetric Michael addition to a cyclohexenone precursor could establish a stereocenter on the cyclohexyl ring early in the synthesis. Subsequent elaboration would then lead to the desired chiral ketone. The asymmetric retro-Claisen reaction of β-diketones with o-quinone methides has been developed through chiral primary amine catalysis for the efficient synthesis of chiral β,β-diaryl-α-branched ketones acs.org.

Lipase-Mediated Kinetic Resolution of Related Alcohols

While direct studies on the lipase-mediated kinetic resolution of (3-chloro-5-fluorophenyl)(cyclohexyl)methanol, the corresponding alcohol of the title ketone, are not extensively documented, the principles of this technique are well-established for structurally related compounds. This method is a cornerstone for obtaining enantiomerically pure alcohols, which are crucial building blocks for synthesizing chiral molecules. The process relies on the differential rate of reaction of a racemic mixture of alcohols with an acyl donor in the presence of a lipase, leading to the separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer.

The success of lipase-mediated kinetic resolution is highly dependent on the choice of lipase, solvent, and acyl donor. A variety of lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Pseudomonas fluorescens, have demonstrated broad utility in resolving chiral alcohols. The selection of an appropriate organic solvent is also critical to ensure enzyme stability and activity, with solvents like tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE), and toluene (B28343) often employed.

For a hypothetical resolution of racemic (3-chloro-5-fluorophenyl)(cyclohexyl)methanol, a screening of different lipases and reaction conditions would be the initial step. The progress of the resolution would be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester. High enantiomeric ratios (E-values) are indicative of an efficient resolution process.

A generalized workflow for such a study is presented in the table below:

StepDescriptionKey Parameters to OptimizeAnalytical Technique
1. Synthesis of Racemic Alcohol Reduction of this compound to the corresponding racemic alcohol, (3-chloro-5-fluorophenyl)(cyclohexyl)methanol.Reducing agent, reaction time, temperature.NMR, GC-MS
2. Lipase Screening Evaluation of a panel of commercially available lipases for their ability to resolve the racemic alcohol.Lipase type (e.g., CAL-B, PSL), enzyme immobilization.Chiral HPLC
3. Optimization of Reaction Conditions Fine-tuning of the reaction parameters for the most effective lipase to maximize enantioselectivity and yield.Solvent, acyl donor (e.g., vinyl acetate), temperature, reaction time.Chiral HPLC
4. Preparative Scale Resolution Scaling up the optimized protocol to produce enantiomerically enriched alcohol and ester in larger quantities.Substrate concentration, enzyme loading.Chiral HPLC, Polarimetry
5. Isolation of Enantiomers Separation of the resolved alcohol and ester, followed by hydrolysis of the ester to obtain the other alcohol enantiomer.Column chromatography, hydrolysis conditions.NMR, Chiral HPLC

This systematic approach would facilitate the development of a robust method for producing enantiopure forms of (3-chloro-5-fluorophenyl)(cyclohexyl)methanol, which are invaluable for further derivatization into stereochemically defined analogues.

Enantioselective Catalysis for Chiral Analogues

Enantioselective catalysis offers a more direct and atom-economical approach to producing chiral analogues of this compound compared to the resolution of racemic mixtures. This strategy involves the use of a chiral catalyst to stereoselectively create a new chiral center, often through the asymmetric reduction of the ketone or the asymmetric addition of a nucleophile.

The asymmetric reduction of prochiral ketones is a widely studied transformation, with a plethora of chiral catalysts developed for this purpose. These catalysts often feature a metal center, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. The steric and electronic properties of the ligand are crucial in dictating the facial selectivity of the hydride attack on the ketone, thereby determining the stereochemical outcome of the alcohol product. For a substrate like this compound, the electronic effects of the chloro and fluoro substituents on the phenyl ring, as well as the steric bulk of the cyclohexyl group, would influence the catalyst's effectiveness.

Biocatalysis presents a green and highly selective alternative for the asymmetric reduction of ketones. Whole-cell biocatalysts or isolated enzymes, such as ketoreductases, can operate under mild conditions and often exhibit exquisite enantioselectivity. For instance, the asymmetric reduction of the structurally similar cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol has been achieved with high yield and greater than 99% enantiomeric excess using Lactobacillus paracasei BD101 as the biocatalyst. researchgate.net This precedent suggests that a screening of various microorganisms or isolated enzymes could yield a suitable biocatalyst for the stereoselective reduction of this compound.

A comparison of potential enantioselective catalytic approaches is outlined in the following table:

Catalytic SystemCatalyst TypeAdvantagesPotential Challenges
Transition Metal Catalysis Chiral metal-ligand complexes (e.g., Ru-BINAP)High turnover numbers, broad substrate scope, tunable ligands.Catalyst cost, potential metal contamination of the product, need for inert atmosphere.
Organocatalysis Small organic molecules (e.g., chiral phosphoric acids)Metal-free, often less sensitive to air and moisture, readily available catalysts.Lower turnover numbers compared to metal catalysts, may require higher catalyst loadings.
Biocatalysis Whole cells or isolated enzymes (e.g., ketoreductases)High enantioselectivity, mild reaction conditions, environmentally benign.Substrate specificity, potential for product inhibition, requires aqueous media.

The development of an efficient enantioselective catalytic method would be a significant advancement, enabling the direct synthesis of enantiomerically enriched alcohols derived from this compound for use in creating chiral analogues.

Incorporation of Non-Natural Extender Units in Scaffold Derivatization

The incorporation of non-natural extender units into the this compound scaffold is a powerful strategy for generating novel derivatives with diverse functionalities and exploring new regions of chemical space. This approach involves chemically modifying the core structure to introduce new building blocks that are not typically found in natural products or existing compound libraries.

Functionalization of the aromatic ring is a primary avenue for introducing extender units. The existing chloro and fluoro substituents direct further electrophilic aromatic substitution to specific positions. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be employed to introduce a wide array of substituents, including alkyl, aryl, and alkynyl groups. These reactions would likely require prior conversion of one of the existing halogens or the introduction of another functional group, such as a triflate or a boronic acid ester, on the phenyl ring.

The cyclohexyl ring also presents opportunities for derivatization. While the aliphatic C-H bonds of the cyclohexyl group are generally less reactive, modern C-H activation methodologies could potentially be employed to introduce new functional groups. More conventionally, modifications could be initiated by first introducing a double bond into the cyclohexyl ring, which could then serve as a handle for a variety of subsequent transformations, such as epoxidation, dihydroxylation, or addition reactions.

The carbonyl group is another key site for modification. It can be converted into other functional groups, such as an olefin via the Wittig reaction, or it can serve as a point of attachment for extender units through reactions like the aldol (B89426) or Mannich reactions after enolate formation.

The table below summarizes potential strategies for incorporating non-natural extender units:

Modification SiteReaction TypePotential Extender Units
Phenyl Ring Palladium-catalyzed cross-coupling (e.g., Suzuki)Substituted aryl and heteroaryl groups, alkyl chains, alkynes.
Cyclohexyl Ring C-H activation or functionalization of a derived olefinHalogens, hydroxyl groups, amines, various carbon-based substituents.
Carbonyl Group Wittig reaction, aldol condensation, Grignard reactionAlkylidene groups, β-hydroxy ketone moieties, tertiary alcohols with diverse substituents.

Through the strategic application of these derivatization techniques, a diverse library of novel compounds based on the this compound scaffold can be synthesized, enabling a thorough investigation of its structure-activity relationships.

Applications in Advanced Chemical Synthesis Research

Utility as an Intermediate in the Synthesis of Complex Organic Scaffolds

The true value of a compound like 3-Chloro-5-fluorophenyl cyclohexyl ketone in synthetic chemistry lies in its versatility as a building block. The ketone functional group is a cornerstone of organic synthesis, serving as a key reaction site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows chemists to use the ketone as a handle to introduce new functional groups or build more elaborate molecular frameworks.

Furthermore, the di-halogenated phenyl ring offers additional sites for modification, primarily through cross-coupling reactions. The presence of chlorine and fluorine atoms provides differential reactivity that can be exploited for selective transformations. This dual functionality—a reactive carbonyl and a versatile aromatic ring—makes this compound a valuable intermediate for constructing complex organic scaffolds that are often pursued in medicinal chemistry and materials science.

Below is a table detailing potential synthetic transformations for which this compound can serve as a key intermediate.

Reaction Type Reacting Functional Group Potential Products Significance
Nucleophilic Addition Ketone CarbonylTertiary AlcoholsCreation of chiral centers and key intermediates for pharmaceuticals.
Wittig Reaction Ketone CarbonylAlkenesFormation of carbon-carbon double bonds for further functionalization.
Reductive Amination Ketone CarbonylAminesIntroduction of nitrogen-containing functional groups, common in bioactive molecules.
Suzuki Coupling Aryl-Chloride BondBiaryl CompoundsConstruction of complex aromatic systems often found in electronic materials and drugs.
Buchwald-Hartwig Amination Aryl-Chloride BondAryl AminesFormation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals.

Molecular Design and Synthesis of Analogues for Structure-Reactivity Correlations

Understanding how a molecule's structure influences its chemical or biological activity is a fundamental goal of chemical research. Structure-activity relationship (SAR) and structure-reactivity correlation studies involve the systematic modification of a lead compound to probe the effects of these changes. This compound serves as an excellent parent structure, or scaffold, for such studies due to its distinct modular components: the cyclohexyl ring, the ketone linker, and the 3-chloro-5-fluorophenyl ring.

By synthesizing a library of analogues where each component is systematically altered, researchers can gather detailed data on how specific structural features impact reactivity, binding affinity to a biological target, or other physicochemical properties. For instance, modifying the electronic nature of the phenyl ring by changing the halogen substituents can provide insights into reaction mechanisms or receptor interactions. mdpi.comnih.gov

The table below illustrates how analogues of this compound could be designed for structure-reactivity correlation studies.

Component Modified Example Modification Property to Investigate Research Goal
Cyclohexyl Ring Replace with cyclopentyl, cycloheptyl, or acyclic alkyl groups.Steric effects, lipophilicity.Optimize spatial arrangement for receptor fit or solubility.
Phenyl Ring Substituents Change position (e.g., 2,4-dichloro) or identity (e.g., bromo, methyl) of substituents.Electronic effects (inductive, resonance), metabolic stability.Tune reactivity, block metabolic pathways, or enhance binding interactions.
Ketone Linker Reduce to an alcohol, convert to an oxime or hydrazone.Hydrogen bonding capacity, conformational flexibility.Alter binding modes and explore different intermolecular interactions.
Aromatic Core Replace phenyl with naphthyl, pyridyl, or thiophenyl rings.Aromaticity, polarity, hydrogen bonding potential.Explore different core scaffolds for novel intellectual property and improved properties.

Development of Novel Catalytic Systems Utilizing Ketone Derivatives

The development of new catalytic systems, particularly for asymmetric synthesis, is a major focus of modern chemistry. Ketones are common substrates in these systems, especially in reactions like catalytic reduction, hydrosilylation, and α-functionalization. researchgate.netdoi.org The products of these reactions, such as chiral alcohols, are highly valuable intermediates in the pharmaceutical industry. mit.edu

Derivatives of this compound can be employed as benchmark substrates to test the efficacy and selectivity of newly developed catalysts. The electronic properties of the substituted phenyl ring can influence the reaction rate and enantioselectivity, providing valuable data for catalyst optimization. doi.org For example, the electron-withdrawing nature of the chlorine and fluorine atoms can impact the reactivity of the adjacent ketone group in metal-catalyzed reactions. acs.org The development of efficient catalytic systems for the asymmetric hydrosilylation of prochiral ketones continues to be an area of significant research. researchgate.netdoi.org

Catalytic Reaction Role of Ketone Derivative Catalyst Type Potential Chiral Product
Asymmetric Hydrogenation SubstrateChiral Ruthenium or Rhodium complexes(R)- or (S)-1-(3-Chloro-5-fluorophenyl)cyclohexylmethanol
Asymmetric Hydrosilylation SubstrateChiral Copper or Cobalt complexesChiral silyl (B83357) ethers, hydrolyzing to enantiopure alcohols. researchgate.net
Enantioselective α-Arylation Precursor to silyl enol etherChiral Copper(I) or Palladium complexesα-Aryl ketones with a new tertiary stereocenter. acs.org
Asymmetric Allylation SubstrateChiral Copper hydride (CuH) complexesChiral homoallylic tertiary alcohols. mit.edu

Exploration of Bioisosteric Replacements in Molecular Design

Bioisosterism is a key strategy in medicinal chemistry used to optimize the properties of a lead compound while retaining its desired biological activity. drughunter.com It involves replacing a functional group with another that has similar physical or chemical properties. u-tokyo.ac.jp This technique is used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.gov this compound contains several functional groups that are amenable to bioisosteric replacement.

The ketone group, for example, can be a site of metabolic reduction in the body. Replacing it with a bioisostere like an oxetane (B1205548) or a gem-difluoroalkene can block this metabolic pathway and improve the drug's half-life. cambridgemedchemconsulting.com Similarly, the chlorine atom can be replaced with other groups like a trifluoromethyl (CF3) or cyano (CN) group to modulate electronic properties and binding interactions. u-tokyo.ac.jp The strategic replacement of hydrogen with fluorine is a common tactic to block metabolic oxidation or alter the acidity of nearby functional groups. cambridgemedchemconsulting.com

The following table provides examples of potential bioisosteric replacements for the functional moieties of this compound.

Original Group Bioisosteric Replacement Potential Advantage Reference Concept
Ketone (C=O) OxetaneImproved solubility and metabolic stability, reduced polarity. cambridgemedchemconsulting.comCarbonyl Bioisosteres
Ketone (C=O) gem-Difluoromethylene (CF2)Increased metabolic stability, mimics carbonyl polarization.Carbonyl Bioisosteres
Chlorine (Cl) Trifluoromethyl (CF3) groupSimilar size, increased lipophilicity, blocks metabolism. u-tokyo.ac.jpHalogen Bioisosteres
Fluorine (F) Hydrogen (H)Baseline comparison for evaluating fluorine's effect. u-tokyo.ac.jpHydrogen/Fluorine Isosterism
Phenyl Ring Pyridine or Thiophene RingModulate polarity, solubility, and potential for new hydrogen bonds. nih.govAromatic Ring Bioisosteres

Contribution to New Methodologies in Organic Electrochemical Synthesis

Organic electrochemical synthesis, or electrosynthesis, is emerging as a powerful and sustainable alternative to traditional chemical methods. nih.gov It uses electrical current to drive chemical reactions, often avoiding the need for harsh or expensive reagents. eurekaselect.com Ketones are a versatile class of substrates in electrosynthesis. organic-chemistry.org

Methodologies are being developed for the electrochemical reduction of ketones to alcohols, a process that can use water as the hydrogen source, representing a green alternative to metal hydrides. organic-chemistry.org Another area of active research is electrocarboxylation, where ketones react with carbon dioxide (CO2) under electrochemical conditions to form valuable α-hydroxy carboxylic acids. eurekaselect.com This method utilizes CO2 as a cheap and abundant C1 building block. eurekaselect.com

This compound can serve as a model substrate in the development of these new electrochemical methodologies. Studying its conversion can help researchers optimize reaction conditions, understand reaction mechanisms, and expand the scope of substrates for these green synthetic techniques. researchgate.net The development of enantioselective electrochemical methods is a particularly challenging but important frontier. mdpi.com

Electrochemical Method Transformation of Ketone Potential Product Advantage of Method
Electrochemical Reduction Ketone → Secondary Alcohol1-(3-Chloro-5-fluorophenyl)cyclohexylmethanolUse of water as a hydrogen source, avoids metal hydride reagents. organic-chemistry.org
Electrocarboxylation Ketone + CO2 → α-Hydroxy Acid1-Cyclohexyl-1-(3-chloro-5-fluorophenyl)-1-hydroxymethanoic acidUtilizes waste CO2 as a chemical feedstock. eurekaselect.com
Pinacol Coupling 2 x Ketone → 1,2-DiolSymmetrical diol dimerForms C-C bonds for constructing larger molecules.
Shono-type Oxidation α-functionalization via iminium ionα-amino ketonesAnodic oxidation for C-H functionalization. nih.gov

Q & A

Q. What are common synthetic routes for preparing 3-chloro-5-fluorophenyl cyclohexyl ketone, and how can reaction conditions be optimized?

A typical synthesis involves reacting substituted phenyl precursors with cyclohexyl ketone intermediates. For example, 2-amino-5-chlorophenyl cyclohexyl ketone can be treated with trichloroacetyl chloride in a mixed solvent system (ether/methylene chloride) under ice-cooling, followed by stirring at room temperature. The product is isolated via crystallization from ether . Optimization includes controlling reaction temperature (e.g., ice-cooling to minimize side reactions) and using triethylamine as a base to neutralize HCl byproducts.

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Infrared (IR) spectroscopy is critical for identifying the carbonyl group (C=O stretch at ~1680 cm⁻¹). Post-reduction with sodium borohydride, the disappearance of this peak and the emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) stretches confirm successful reduction . Nuclear magnetic resonance (NMR) can resolve aromatic and cyclohexyl protons, with 19F^{19}\text{F}-NMR specifically characterizing the fluorine substituent.

Q. How does solvent choice influence the reactivity of cyclohexyl phenyl ketones in reduction reactions?

Polar aprotic solvents (e.g., isopropyl alcohol) enhance sodium borohydride’s nucleophilicity by stabilizing the borohydride ion. Solvent polarity also affects reaction rates by modulating transition-state stabilization. Ethyl methyl ketone, a similar solvent, has been used in thermodynamic studies of polymer interactions, demonstrating solvent effects on reaction equilibria .

Advanced Research Questions

Q. How do conformational strain and ring size affect the reaction kinetics of cyclohexyl phenyl ketones with sodium borohydride?

Kinetic studies show that cyclopropyl phenyl ketones react slower (rate constant 0.12 relative to acetophenone) due to angular strain destabilizing the transition state. Cyclopentyl phenyl ketones exhibit higher rates (0.36) due to reduced strain, while cyclohexyl derivatives (0.25) show slower rates, possibly due to steric hindrance outweighing strain relief. Computational modeling (e.g., density functional theory) can further dissect steric vs. electronic contributions .

Q. How can contradictory kinetic data (e.g., cyclohexyl vs. cyclopentyl reactivity) be reconciled using computational chemistry?

Discrepancies may arise from differences in transition-state geometries. Hybrid density-functional methods (e.g., B3LYP) incorporating exact exchange terms can model electron correlation effects, providing accurate activation energies. The Colle-Salvetti correlation-energy functional, adapted for gradient corrections, has been validated for predicting reaction energetics in similar systems .

Q. What methodologies are recommended for assessing the environmental impact of this compound in laboratory settings?

Safety data sheets (SDS) mandate proper storage (ventilated, non-reactive containers) and disposal (incineration with scrubbing for halogenated byproducts). Ecological risk assessment should include biodegradability screening (e.g., OECD 301 tests) and bioaccumulation potential modeling. Suppliers must provide SDS documentation compliant with ZDHC MRSL limits .

Q. How can this compound be applied in stereoselective epoxidation reactions?

Cyclohexyl phenyl ketones act as intermediates in epoxidation via ketone-hydrogen peroxide systems. The ketone’s electron-withdrawing groups (Cl, F) polarize the carbonyl, enhancing peroxide nucleophilicity. Reaction progress can be monitored by GC-MS or 13C^{13}\text{C}-NMR to track epoxide formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.